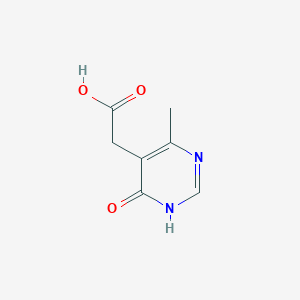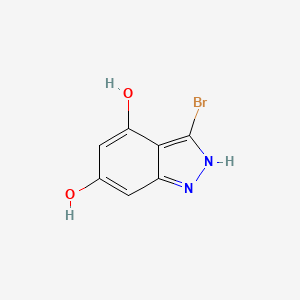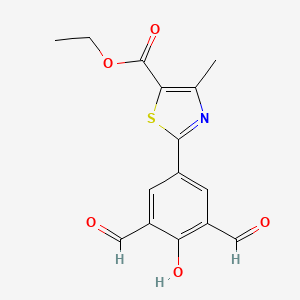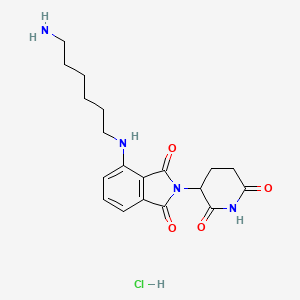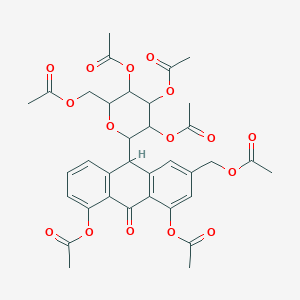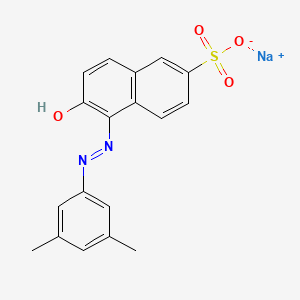![molecular formula C11H12BrNO2 B1451230 N-[3-(Allyloxy)phenyl]-2-bromoacetamide CAS No. 99859-22-0](/img/structure/B1451230.png)
N-[3-(Allyloxy)phenyl]-2-bromoacetamide
Vue d'ensemble
Description
“N-[3-(Allyloxy)phenyl]-2-bromoacetamide” is a biochemical used for proteomics research . Its molecular formula is C11H12BrNO2 and it has a molecular weight of 270.12 .
Molecular Structure Analysis
The molecular structure of “N-[3-(Allyloxy)phenyl]-2-bromoacetamide” is defined by its molecular formula, C11H12BrNO2 . For a detailed structural analysis, techniques like X-ray crystallography, NMR spectroscopy, or computational chemistry might be used, but such data isn’t available in the sources I found.Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds and Antimicrobial Agents
One study focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, aiming to use them as antimicrobial agents. This involved reactions with various derivatives, demonstrating the compound's utility in creating biologically active agents with potential antimicrobial properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Enzyme Inhibition for Potential Therapeutic Applications
Another study synthesized N-substituted derivatives of 5-benzyl-1, 3, 4-oxadiazole-2yl-2"-sulfanyl acetamide, showing significant activity against acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. This highlights the compound's relevance in developing enzyme inhibitors with therapeutic potential (Siddiqui et al., 2013).
Catalytic and Synthetic Applications
Research into the Leuckart synthesis revealed the preparation of acetamide derivatives, including N-[3-(Allyloxy)phenyl]-2-bromoacetamide, showcasing its role in synthesizing potential cytotoxic and anti-inflammatory agents. This underscores its importance in the development of new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).
Spectroscopic Characterization and Reactivity Studies
The detailed spectroscopic characterization of novel N-(3-Acetyl-2-thienyl)acetamides, synthesized from 3-acetylthiophen-2-amine, provides insight into the structural and electronic properties of these compounds, showcasing the broader applicability of N-[3-(Allyloxy)phenyl]-2-bromoacetamide in molecular design and synthesis (Eller & Holzer, 2006).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-N-(3-prop-2-enoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-6-15-10-5-3-4-9(7-10)13-11(14)8-12/h2-5,7H,1,6,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDZUIHTHYJTJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



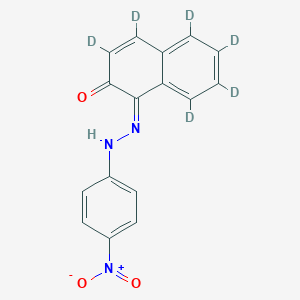
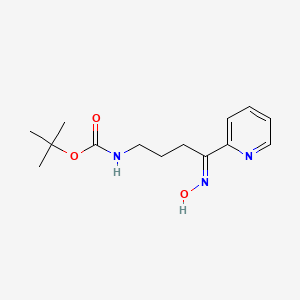


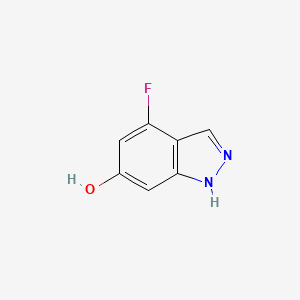
![7-((2-(trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1451158.png)
